benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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Overview
Description
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This reaction is often catalyzed by acidic or basic conditions and can be performed under reflux with solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods often employ green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to the death of pathogenic organisms . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Pyrazofurin: An antiviral agent with a pyrazole ring.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.
Encorafenib: A cancer treatment drug featuring a pyrazole ring.
Uniqueness: Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole-based compounds and contributes to its potential as a versatile scaffold in drug design .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
VDLYALNDLSQDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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